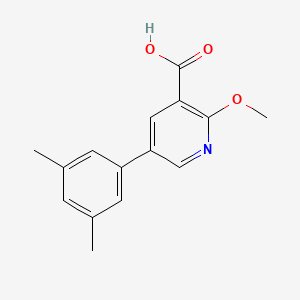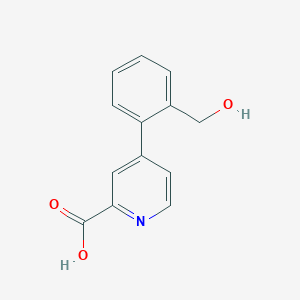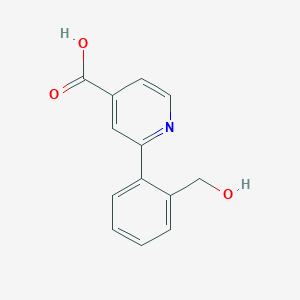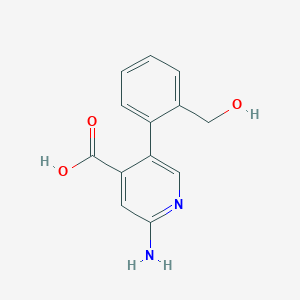
3-(2-Hydroxymethylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxymethylphenyl)picolinic acid (HMPA) is a derivative of picolinic acid and is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and medicine. It is a white crystalline solid with a molecular weight of 194.2 g/mol. HMPA is highly soluble in water and is also soluble in organic solvents such as ethanol, methanol, and acetonitrile.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used in a number of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of fluorescent dyes, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of peptides and proteins.
Wirkmechanismus
3-(2-Hydroxymethylphenyl)picolinic acid, 95% acts as a chelating agent, binding to metal ions such as iron, copper, and zinc. This binding is important for the stabilization of proteins and enzymes, as well as for the regulation of cellular processes. 3-(2-Hydroxymethylphenyl)picolinic acid, 95% also acts as a proton donor, which is important for the regulation of pH in biochemical reactions.
Biochemical and Physiological Effects
3-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant activity, which is important for the protection of cells from oxidative damage. It has also been shown to have antimicrobial activity, which is important for the prevention of infection. In addition, 3-(2-Hydroxymethylphenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments is its low cost and availability. It is also relatively stable, making it suitable for long-term storage. However, 3-(2-Hydroxymethylphenyl)picolinic acid, 95% is not soluble in organic solvents, which can limit its use in certain applications. Additionally, 3-(2-Hydroxymethylphenyl)picolinic acid, 95% is a strong chelating agent, which can lead to the formation of complexes that are difficult to separate.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-(2-Hydroxymethylphenyl)picolinic acid, 95% in scientific research. One potential application is in the development of new drugs and therapeutic agents. 3-(2-Hydroxymethylphenyl)picolinic acid, 95% could also be used to develop new methods for the synthesis of organic compounds. Additionally, 3-(2-Hydroxymethylphenyl)picolinic acid, 95% could be used to develop new methods for the detection and quantification of metals and other compounds. Finally, 3-(2-Hydroxymethylphenyl)picolinic acid, 95% could be used to develop new methods for the analysis of proteins and enzymes.
Synthesemethoden
3-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized by a number of different methods. The most common method is the reaction of 2-hydroxybenzaldehyde with picolinic acid in the presence of a base. This reaction produces 3-(2-Hydroxymethylphenyl)picolinic acid, 95% in a yield of 95%. Other methods include the reaction of 2-hydroxybenzaldehyde with pyridine, the reaction of 2-hydroxybenzaldehyde with acetic anhydride, and the reaction of 2-hydroxybenzaldehyde with ethyl chloroformate.
Eigenschaften
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEQITXVTJROCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxymethylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














